![molecular formula C11H13N3OS B2412707 N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851978-08-0](/img/structure/B2412707.png)

N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

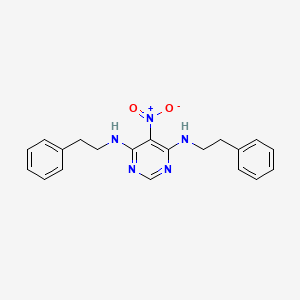

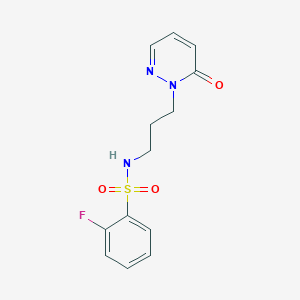

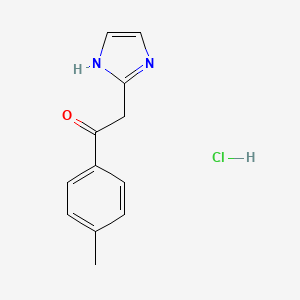

“N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide” is a chemical compound with the molecular formula C11H13N3OS . It belongs to a class of compounds known as benzothiazoles, which are heterocyclic compounds containing a benzene fused to a thiazole ring . Benzothiazoles and their derivatives have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide and similar compounds has been described in the literature . The process involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The FT-IR spectrum shows peaks at 1270 cm−1 (C–S), 1643 cm−1 (C = N), and 1672 cm−1 (amide C = O), indicating the presence of these functional groups in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide can be inferred from its molecular structure and synthesis. It is likely to be a solid at room temperature, with a melting point of 194–196 °C .

科学的研究の応用

- Synthetic Pathways : Various synthetic methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization, microwave irradiation, and one-pot multicomponent reactions, have been employed to create these derivatives .

- Molecular Docking Studies : Some compounds were docked against the target enzyme DprE1 to identify potent inhibitors .

- Benzothiazole derivatives have shown promise as antimicrobial agents. For example, novel 4-(3-aminopropyl)-7-methoxy-2H-chromen-2-one derivatives exhibited antibacterial activity .

- The most active compounds interacted with oxidoreductase enzymes, forming stable enzyme-inhibitor complexes through hydrophobic interactions .

- The benzothiazole ring system is found in various natural compounds and has been used in:

Anti-Tubercular Activity

Antimicrobial Properties

Biological and Pharmaceutical Applications

Antitumor Activity

作用機序

Target of Action

The primary target of N’-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide is the DprE1 protein, which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this target, contributing to its anti-tubercular properties .

Mode of Action

It’s known that the compound’s interaction with dpre1 inhibits the function of the protein, thereby disrupting the survival and proliferation ofM. tuberculosis .

Pharmacokinetics

A study has suggested that the compound and its derivatives have a favorable pharmacokinetic profile .

Result of Action

The primary result of the compound’s action is the inhibition of M. tuberculosis growth. This is achieved through the compound’s interaction with and inhibition of the DprE1 protein, which is vital for the survival and virulence of the bacteria .

特性

IUPAC Name |

N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-9(15)13-14-11-12-10-7(2)5-4-6-8(10)16-11/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKQQUPJVWPXDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC1=NC2=C(C=CC=C2S1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)

![methyl 2-({[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2412637.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)

![(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2412645.png)